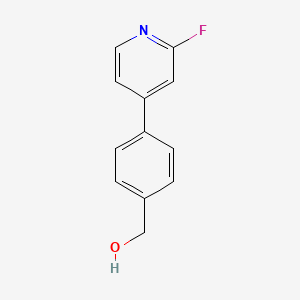

(4-(2-Fluoropyridin-4-yl)phenyl)methanol

Description

(4-(2-Fluoropyridin-4-yl)phenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol moiety substituted at the para-position with a 2-fluoropyridin-4-yl group. This compound is of interest in medicinal chemistry due to the prevalence of fluoropyridinyl groups in drug candidates, which often enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

[4-(2-fluoropyridin-4-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-7-11(5-6-14-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAEUFDCGVBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoropyridin-4-yl)phenyl)methanol typically involves the reaction of 2-fluoropyridine with a suitable phenylmethanol derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluoropyridine is coupled with a boronic acid derivative of phenylmethanol under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-(2-Fluoropyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: (4-(2-Fluoropyridin-4-yl)phenyl)aldehyde, (4-(2-Fluoropyridin-4-yl)phenyl)carboxylic acid.

Reduction: this compound derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The unique arrangement of functional groups in (4-(2-Fluoropyridin-4-yl)phenyl)methanol makes it a candidate for developing new pharmaceuticals. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in various diseases.

- For instance, studies have shown that related compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an important target in the treatment of autoimmune diseases and cancer .

-

Biological Activity :

- Preliminary research suggests that this compound may exhibit significant biological activities due to its structural characteristics. Compounds with similar functionalities are often studied for their potential as anti-inflammatory agents or neuroprotective agents .

- A notable study evaluated the neuroprotective effects of structurally related compounds against beta-amyloid-induced neurodegeneration, indicating potential applications in Alzheimer's disease treatment .

Organic Synthesis Applications

-

Synthetic Versatility :

- The compound can be synthesized using various methods, highlighting its accessibility for further research and application development. Synthetic routes often involve nucleophilic substitutions or reductions that yield high purity products suitable for biological testing .

- The optimization of synthetic protocols has been reported to enhance yields significantly, making the production of this compound more efficient .

-

Reactivity Studies :

- The reactivity of this compound has been explored in multiple organic reactions, including coupling reactions and functional group transformations. These studies demonstrate the compound's versatility in synthetic organic chemistry and its potential utility in developing new chemical entities.

- Inhibition Studies :

- Neuroprotective Applications :

Mechanism of Action

The mechanism by which (4-(2-Fluoropyridin-4-yl)phenyl)methanol exerts its effects is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism: (3-(2-Fluoropyridin-4-yl)phenyl)methanol

- Structure : Differs in the substitution position of the 2-fluoropyridin-4-yl group (meta- vs. para-substitution on the phenyl ring).

- Impact: Meta-substitution may alter steric interactions and electronic distribution compared to the para-substituted target compound.

Substituent Type: (4-Methoxypyridin-2-yl)methanol

- Structure : Replaces the 2-fluorine atom with a methoxy (-OCH₃) group.

- Impact: Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing nature.

Fluorine vs. Hydrogen: (4-(Pyridin-2-yl)phenyl)methanol

- Structure : Lacks the fluorine atom at the pyridine’s 2-position.

- Impact : Absence of fluorine reduces electronegativity, which may weaken hydrogen-bonding interactions and decrease lipophilicity. This could lower binding affinity in biological targets where fluorine participates in key interactions .

Core Structure Variation: Piperidine-Based Fluorinated Methanols

- Example: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol.

- Impact : Incorporation into a piperidine scaffold introduces conformational flexibility and basicity. The fluorophenyl groups may enhance blood-brain barrier penetration compared to the rigid pyridinylphenyl system in the target compound .

Key Observations :

Biological Activity

(4-(2-Fluoropyridin-4-yl)phenyl)methanol is an aromatic compound characterized by the presence of a fluorinated pyridine moiety and a hydroxymethyl group attached to a phenyl ring. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H12FNO

- Molecular Weight : 203.21 g/mol

- Structural Features : The compound consists of a phenyl group linked to a hydroxymethyl (-CH2OH) substituent and a 2-fluoropyridine group, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer activities. For instance, pyridine derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. The introduction of fluorine in the structure can enhance the lipophilicity and selectivity of these compounds towards cancer cells, potentially improving their efficacy .

Interaction with Enzymes

The hydroxymethyl group in this compound may facilitate interactions with enzymes involved in metabolic processes. Preliminary studies suggest that such compounds can act as inhibitors for enzymes like histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cancer progression . The fluorinated pyridine moiety may also affect the binding affinity and specificity towards these targets.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial potential of various pyridine derivatives, including those similar to this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

- Inhibition Studies : In vitro assays demonstrated that related compounds could inhibit key signaling pathways in cancer cells, such as the p38 MAP kinase pathway, which is involved in inflammatory responses and cancer cell survival . The introduction of fluorine was found to enhance the inhibitory effects compared to non-fluorinated analogs.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-(5-Fluoropyridin-2-yl)phenyl)methanol | C12H12FNO | Different fluorination position on pyridine |

| (2-Fluoro-4-(pyridin-4-yl)phenyl)methanol | C12H12FNO | Variation in pyridine substitution |

| (3-(2-Fluoropyridin-4-yl)phenyl)methanol | C12H12FNO | Alternative substitution pattern |

These compounds illustrate how variations in substitution patterns on the pyridine ring can significantly influence their chemical behavior and biological activity.

Future Research Directions

Further research is necessary to elucidate specific mechanisms of action for this compound. Investigating its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for assessing its viability as a therapeutic agent. Moreover, exploring its interactions with various biological targets can provide insights into its potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.